布莱昂酰胺 B

描述

Asymmetric, Stereocontrolled Total Synthesis of (-)-Brevianamide B

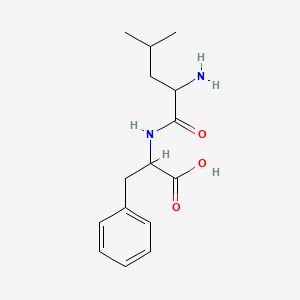

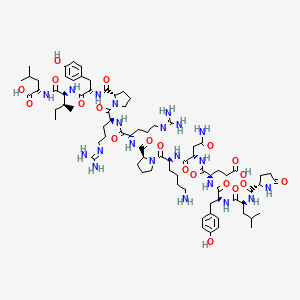

The total synthesis of (-)-brevianamide B has been achieved through an asymmetric, stereocontrolled approach. The central bicyclo[2.2.2] nucleus is constructed via a stereoselective intramolecular SN2' cyclization. This method also outlines a synthetic route to C-10-epibrevianamide A, which could be of significant interest for further studies on the compound's biological activity and structure-activity relationships .

Cationic Cyclisation Route to Prenylated Indole Alkaloids

The synthesis of brevianamide B, along with malbrancheamide B, has been accomplished starting from a prenylated proline derivative. This synthesis utilizes a cationic cascade sequence to form late-stage bridged diketopiperazine intermediates. The prenylated proline derivative was created using the Seebach 'self-reproduction of chirality' method, which is a significant contribution to the field of chiral synthesis .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure analysis of brevianamide B, the synthesis approaches described in the papers suggest a complex molecular architecture. The construction of the bicyclo[2.2.2] nucleus and the formation of bridged diketopiperazine intermediates indicate a multifaceted molecular structure that likely contributes to the biological activity of brevianamide B .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions of brevianamide B itself. However, the synthetic routes described involve advanced chemical reactions, including stereoselective intramolecular cyclization and cationic cascade sequences, which are crucial for constructing the compound's intricate molecular framework .

Physical and Chemical Properties Analysis

The provided papers do not discuss the physical and chemical properties of brevianamide B. However, the successful synthesis of the compound implies that it possesses stable properties that allow for its isolation and characterization. The synthesis methods could potentially be used to explore these properties in future studies .

科学研究应用

1. 抗癌剂

布莱昂酰胺 B 已显示出作为抗癌剂的潜力。它对几种人类肿瘤细胞系表现出显着的活性。这种活性归因于它作为次黄嘌呤核苷酸 5'-单磷酸脱氢酶 (IMPDH) 抑制剂的作用,IMPDH 对 DNA 合成和细胞增殖至关重要。研究表明它在体外和体内模型中对各种癌细胞类型(如白血病和肺癌)有效 (Jäger, Salamon, & Szekeres, 2002), (Novotný, Rauko, Yalowitz, & Szekeres, 2002)。

2. 诱导细胞凋亡

研究表明,布莱昂酰胺 B 可以诱导癌细胞发生细胞凋亡,这是一种程序性细胞死亡。这个过程涉及激活各种凋亡途径,导致细胞死亡。研究重点关注其诱导凋亡的机制,特别是在肺癌细胞和其他人类癌细胞系中 (Khanna, Jayaram, & Singh, 2004), (Pathak, Sharma, Jayaram, & Singh, 2009)。

3. 植物地理学分析

源自 Bryonia 属的布莱昂酰胺 B 一直是植物地理学研究的主题。这些研究追踪了具有药用价值的 Bryonia 物种的进化历史和地理分布 (Volz & Renner, 2009)。

4. 调节药物作用

研究已经探索了布莱昂酰胺 B 的有效性如何被各种因素调节。这包括了解它与体内不同酶和途径的相互作用,这会影响其治疗潜力和应用 (Gharehbaghi, Grünberger, & Jayaram, 2002)。

5. 抗氧化特性

除了其抗癌特性外,布莱昂酰胺 B 还因其抗氧化能力而受到研究。对其抗氧化特性的兴趣源于其在氧化应激起作用的各种治疗应用中的潜在用途 (Barker, Gatbonton-Schwager, Han, Clay, Letterio, & Tochtrop, 2010)。

安全和危害

作用机制

Target of Action

Bryonamide B is a cucurbitane-type triterpenoid isolated from Bryonia aspera

Mode of Action

The mode of action of a compound generally refers to how it interacts with its targets and the resulting changes that occur

Biochemical Pathways

Biochemical pathways refer to a series of chemical reactions occurring within a cell, and in this context, how Bryonamide B influences these reactions

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body Unfortunately, specific information on the pharmacokinetics of Bryonamide B is not readily available in the literature

Result of Action

The result of action generally refers to the changes that occur at a molecular and cellular level as a result of the compound’s interaction with its target

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability

属性

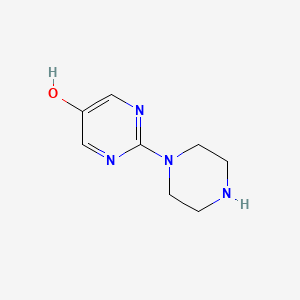

IUPAC Name |

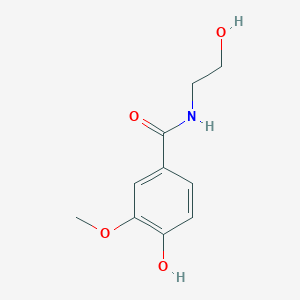

4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-6-7(2-3-8(9)13)10(14)11-4-5-12/h2-3,6,12-13H,4-5H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMYVMZSGKUWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bryonamide B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B3029152.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)

![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)

![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3029166.png)